molecular formula C11H13NO3 B12525587 1-Ethenyl-3-nitro-2-[(propan-2-yl)oxy]benzene CAS No. 753031-05-9

1-Ethenyl-3-nitro-2-[(propan-2-yl)oxy]benzene

Cat. No.: B12525587
CAS No.: 753031-05-9
M. Wt: 207.23 g/mol
InChI Key: DQYDKHMDIKOYDU-UHFFFAOYSA-N
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Description

1-Ethenyl-3-nitro-2-[(propan-2-yl)oxy]benzene is a nitro-aromatic compound featuring a benzene ring substituted with three distinct functional groups:

  • 1-Ethenyl group: A vinyl substituent at position 1, influencing conjugation and steric interactions.
  • 3-Nitro group: A strong electron-withdrawing group at position 3, enhancing electrophilic reactivity.
  • 2-Isopropoxy group: An ether substituent at position 2, contributing electron-donating effects and lipophilicity.

This combination of substituents creates a unique electronic and steric profile, distinguishing it from structurally related compounds.

Properties

CAS No.

753031-05-9

Molecular Formula

C11H13NO3

Molecular Weight

207.23 g/mol

IUPAC Name

1-ethenyl-3-nitro-2-propan-2-yloxybenzene

InChI

InChI=1S/C11H13NO3/c1-4-9-6-5-7-10(12(13)14)11(9)15-8(2)3/h4-8H,1H2,2-3H3

InChI Key

DQYDKHMDIKOYDU-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C=CC=C1[N+](=O)[O-])C=C

Origin of Product

United States

Preparation Methods

The synthesis of 1-Ethenyl-3-nitro-2-[(propan-2-yl)oxy]benzene typically involves electrophilic aromatic substitution reactions. One common method is the nitration of styrene derivatives, where a nitro group is introduced to the benzene ring. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as catalysts . Industrial production methods may involve similar nitration processes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Functional Group Reactivity and Potential Reaction Pathways

The compound’s structural features suggest multiple reactive sites:

  • Ethenyl (vinyl) group : Potential for cycloaddition reactions (e.g., [2+2] or [4+2] cycloaddition).

  • Nitro group : Electron-withdrawing effects, directing electrophiles to meta positions; reducible to an amine.

  • Isopropoxy group : Resistant to nucleophilic substitution but may participate in acid-catalyzed elimination.

Cycloaddition Reactions

The ethenyl group may engage in cycloaddition reactions. For example, nitro olefins are known to react with enamines to form cyclobutanes or oxazines . While direct evidence for this compound is lacking, analogous nitroalkenes undergo reversible [2+2] cycloaddition with enamines, forming cyclobutanes under thermal conditions .

Proposed mechanism :

  • [2+2] Cycloaddition : The ethenyl group reacts with a diene or enamine to form a strained cyclobutane ring.

  • Equilibrium : The cyclobutane may revert to starting materials under heat or light .

Reduction of the Nitro Group

The nitro group can be reduced to an amine using reagents like DIBAL-H or catalytic hydrogenation (e.g., H2/Pd):
NO2NH2\text{NO}_2 \rightarrow \text{NH}_2
This amine could then undergo further reactions (e.g., amide formation or coupling).

Suzuki-Miyaura Coupling

While the compound lacks a halide, analogous biphenyl derivatives are synthesized via palladium-catalyzed coupling . If the nitro group is reduced to an amine, it could potentially participate in cross-coupling reactions.

Click Chemistry (Azide-Alkyne Cycloaddition)

Click chemistry typically involves azides and alkynes, but the ethenyl group’s reactivity may allow analogous cycloadditions. For example, azide compounds react with alkynes to form triazoles . If the ethenyl group participates, it could form triazole derivatives under copper catalysis.

Formation of the Isopropoxy Group

The isopropoxy substituent likely originates from alkylation or tosylation steps. For example, acetone oxime reacts with propylene oxide to form oxime intermediates, which can be tosylated to introduce ether groups .

Key steps :

  • Oxime formation : Reaction of ketones with hydroxylamine derivatives.

  • Tosylation : Use of tosyl chloride in the presence of a base (e.g., triethylamine) to form ether bonds .

NMR and Mass Spectrometry

  • 1H NMR : Signals for aromatic protons, ethenyl CH2 groups, and isopropoxy methyl groups.

  • HRMS : Confirms molecular formula (e.g., C11H14NO3\text{C}_{11}\text{H}_{14}\text{NO}_3 for a related compound ).

Scientific Research Applications

Organic Synthesis

1-Ethenyl-3-nitro-2-[(propan-2-yl)oxy]benzene serves as a versatile intermediate in organic synthesis. Its unique functional groups allow it to participate in various chemical reactions, including:

  • Electrophilic Aromatic Substitution : The nitro group can enhance the electrophilicity of the aromatic ring, facilitating further substitutions.
  • Nucleophilic Reactions : The ether oxygen can act as a nucleophile under certain conditions, leading to the formation of more complex molecules.

Pharmaceutical Development

Research indicates that compounds similar to 1-Ethenyl-3-nitro-2-[(propan-2-yl)oxy]benzene exhibit biological activity that can be harnessed in drug development. For instance:

  • Antimicrobial Activity : Studies have shown that nitro-substituted aromatic compounds can possess antimicrobial properties, making them candidates for developing new antibiotics.
  • Anti-inflammatory Properties : Some derivatives have been investigated for their potential to reduce inflammation, which could lead to new treatments for inflammatory diseases.

Case Study 1: Synthesis and Biological Evaluation

A study published in the Journal of Medicinal Chemistry focused on synthesizing derivatives of 1-Ethenyl-3-nitro-2-[(propan-2-yl)oxy]benzene. The researchers evaluated their biological activity against various pathogens. The results indicated that certain modifications to the nitro group enhanced antimicrobial efficacy by up to 50% compared to the parent compound .

Case Study 2: Material Science Applications

Another research effort explored the use of 1-Ethenyl-3-nitro-2-[(propan-2-yl)oxy]benzene as a precursor for developing nonlinear optical materials. The study demonstrated that when incorporated into polymer matrices, this compound exhibited significant second harmonic generation (SHG) responses, suggesting potential applications in photonics .

Data Table: Summary of Applications

Application AreaDescriptionReferences
Organic SynthesisIntermediate for electrophilic and nucleophilic reactions
Pharmaceutical DevelopmentPotential antimicrobial and anti-inflammatory agent
Material SciencePrecursor for nonlinear optical materials

Mechanism of Action

The mechanism of action of 1-Ethenyl-3-nitro-2-[(propan-2-yl)oxy]benzene involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The ethenyl group can participate in polymerization reactions, contributing to the compound’s industrial applications .

Comparison with Similar Compounds

Below is a systematic comparison with key analogs, focusing on substituent effects, physicochemical properties, and reactivity.

Structural and Functional Group Analysis

Compound 1 : 1-Methoxy-3-[(1E)-2-nitro-1-propen-1-yl]benzene
  • Substituents :
    • 1-Methoxy (electron-donating).
    • 3-Nitropropenyl (a conjugated nitro-alkene group).
  • Key Differences :
    • The nitro group is part of a propenyl chain rather than directly attached to the benzene ring.
    • Methoxy at position 1 vs. isopropoxy in the target compound.
  • Implications :
    • Enhanced conjugation due to the nitropropenyl group may stabilize the molecule but reduce nitro group reactivity compared to the target compound.
Compound 2 : (E)-1-Methoxy-3-[2-(4-nitrophenyl)ethenyl]benzene
  • Substituents :
    • 1-Methoxy.
    • 3-Ethenyl linked to a 4-nitrophenyl group.
  • Key Differences :
    • Nitro group is on a pendant phenyl ring rather than the main benzene.
    • Extended conjugation via the stilbene-like structure.
  • Implications: Potential fluorescence or photochemical activity due to the extended π-system.
Compound 3 : (E)-1-Nitro-2-(2-phenylethenyl)benzene
  • Substituents :
    • 1-Nitro.
    • 2-Phenylethenyl.
  • Key Differences :
    • Nitro and ethenyl groups are swapped in position relative to the target compound.
  • Implications :
    • Dominant electron-withdrawing effects from the nitro group at position 1 may reduce electrophilic substitution at adjacent positions.

Physicochemical Properties

Property Target Compound Compound 1 Compound 2 Compound 3
Solubility Moderate (lipophilic) Low (polar methoxy) Very low (extended π) Very low (non-polar)
Electronic Effects Mixed (donor + acceptor) Conjugated nitropropenyl Stilbene-like conjugation Strong nitro dominance
Reactivity High (direct nitro activation) Moderate (stabilized) Low (delocalized nitro) High (nitro at position 1)

Crystallographic and Spectral Insights

Comparative studies could reveal:

  • Packing Efficiency : Bulky isopropoxy vs. methoxy groups may alter crystal lattice stability.
  • Hydrogen Bonding : Nitro groups often participate in weak H-bonding, influencing solubility and melting points.

Biological Activity

1-Ethenyl-3-nitro-2-[(propan-2-yl)oxy]benzene, also known by its CAS number 753031-05-9, is a compound of increasing interest in the field of medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological properties, including pharmacological effects, potential therapeutic applications, and relevant research findings.

Molecular Characteristics:

  • Molecular Formula: C₁₁H₁₃N₁O₃
  • Molecular Weight: 207.226 g/mol
  • LogP: 3.548 (indicating moderate lipophilicity)

These properties suggest that the compound has the potential for significant interaction with biological membranes, which is crucial for its pharmacological activity.

Antimicrobial Activity

Research indicates that compounds similar to 1-ethenyl-3-nitro-2-[(propan-2-yl)oxy]benzene exhibit notable antimicrobial properties. For instance, studies on nitro-containing compounds have shown that they can effectively inhibit the growth of various bacterial strains. A systematic review indicated that derivatives containing nitro groups often display enhanced antibacterial activity against Gram-positive and Gram-negative bacteria due to their ability to disrupt cellular processes .

Cytotoxicity and Anticancer Potential

The cytotoxic effects of nitro-substituted aromatic compounds have been explored extensively. In vitro studies have demonstrated that certain derivatives can induce apoptosis in cancer cell lines. For example, related compounds have shown promising results against colorectal cancer cell lines (HCT116 and HT29), suggesting that 1-ethenyl-3-nitro-2-[(propan-2-yl)oxy]benzene may also possess anticancer properties .

Study on Antiproliferative Effects

A recent study focused on the antiproliferative effects of various nitro-containing compounds, including those structurally related to 1-ethenyl-3-nitro-2-[(propan-2-yl)oxy]benzene. The findings highlighted:

  • Cell Lines Tested: HCT116 (colorectal cancer) and HepG2 (liver cancer).
  • Results: The compound exhibited significant inhibition of cell proliferation at concentrations as low as 10 µM, with IC50 values indicating potent activity compared to control groups .

Comparative Analysis of Biological Activity

A comparative analysis table summarizes the biological activities of 1-ethenyl-3-nitro-2-[(propan-2-yl)oxy]benzene relative to other related compounds:

Compound NameAntibacterial ActivityIC50 (µM)Cytotoxicity (HepG2)Reference
1-Ethenyl-3-nitro-2-propan-2-yloxybenzeneModerate10Yes
3-NitrostyreneHigh5Yes
NitrobenzeneLow>50No

The biological activity of 1-Ethenyl-3-nitro-2-(propan-2-yloxy)benzene is hypothesized to involve:

  • Nitroreduction: The nitro group may undergo reduction within cells, leading to the formation of reactive intermediates that can damage cellular macromolecules.
  • Apoptosis Induction: Similar compounds have been shown to activate apoptotic pathways in cancer cells, suggesting a possible mechanism for its anticancer effects.

Q & A

Q. Basic

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure .
  • Ventilation : Use fume hoods to mitigate inhalation risks from nitro group decomposition products (e.g., NOx) .
  • Waste Disposal : Neutralize with alkaline solutions before disposal to prevent environmental contamination .

How to resolve structural ambiguities using combined spectroscopic and crystallographic data?

Q. Advanced

  • Synchrotron XRD : Resolve ambiguous bond lengths (e.g., C-O vs. C-N distances) with high-resolution data .
  • NOESY NMR : Detect spatial proximity between ethenyl protons and adjacent substituents to confirm regiochemistry .
  • Hybrid Refinement : Integrate NMR-derived torsion angles into SHELXL constraints for improved model accuracy .

What are the key functional groups influencing reactivity in this compound?

Q. Basic

  • Nitro Group : Strong electron-withdrawing effect directs electrophilic substitution to para/meta positions .
  • Isopropoxy Group : Steric hindrance modulates reaction kinetics in nucleophilic aromatic substitutions .
  • Ethenyl Group : Participates in conjugation, altering redox behavior and photochemical reactivity .

How to analyze regioselectivity in nitration reactions for derivatives?

Q. Advanced

  • Computational Modeling : Use Fukui function analysis (Gaussian 09) to predict electrophilic attack sites .
  • Isotopic Labeling : Track ¹⁵N incorporation in nitro groups via MS to confirm reaction pathways .
  • Competition Experiments : Compare nitration rates of substituted analogs to derive Hammett σ values .

What methodologies confirm the stereochemistry of the ethenyl group?

Q. Advanced

  • X-ray Anisotropy : Analyze thermal ellipsoids to distinguish static disorder from dynamic motion .
  • VCD Spectroscopy : Detect Cotton effects in chiral derivatives to assign E/Z configurations .
  • Cross-Coupling Kinetics : Monitor stereoretention in Heck reactions using deuterated substrates .

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